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For Researchers, Scientists, and Drug Development Professionals

Abstract
Furazidine, a nitrofuran antibiotic, has long been a subject of interest in medicinal chemistry

due to its efficacy against urinary tract infections. This technical guide provides a

comprehensive overview of the chemical structure of Furazidine and a detailed examination of

its primary synthesis pathway. The document elucidates the key reactants, reaction

mechanisms, and experimental protocols. Furthermore, it presents a consolidated summary of

quantitative data and visual representations of the synthesis process to facilitate a deeper

understanding for researchers and professionals in the field of drug development.

Chemical Structure and Properties of Furazidine
Furazidine, also known by the synonym Furagin, is chemically designated as 1-[[(E)-3-(5-nitro-

2-furanyl)prop-2-enylidene]amino]imidazolidine-2,4-dione.[1][2] It belongs to the class of

nitrofuran antibiotics, characterized by the presence of a nitro group attached to a furan ring.[2]

Molecular Structure:

The core structure of Furazidine consists of a hydantoin (imidazolidine-2,4-dione) ring linked to

a 5-nitrofuran moiety through a propenylideneamino bridge. The stereochemistry of the double

bonds in the linker is typically in the E configuration.
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Physicochemical Properties:

A summary of the key physicochemical properties of Furazidine is presented in the table

below.
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Property Value Reference

IUPAC Name

1-[[(E)-3-(5-nitro-2-

furanyl)prop-2-

enylidene]amino]imidazolidine-

2,4-dione

[1]

Synonyms
Furagin, Furazidin, Akritoin, NF

416
[1][3]

CAS Number 1672-88-4 [1]

Molecular Formula C₁₀H₈N₄O₅ [1]

Molecular Weight 264.19 g/mol [3]

Appearance Yellow solid

Melting Point
262-267°C (with

decomposition)
[4]

Synthesis Pathway of Furazidine
The most prevalent and industrially significant method for the synthesis of Furazidine is the

acid-catalyzed condensation reaction between a 3-(5-nitro-2-furyl)acrolein derivative and a 1-

aminohydantoin derivative.[4][5] This reaction provides a straightforward and efficient route to

the target molecule.

General Reaction Scheme
The overall synthesis can be depicted as follows:
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Reactants

Product

Reaction Conditions

3-(5-nitro-2-furyl)propenal

Condensation Reaction1-Aminohydantoin Derivative Furazidine+ H₂O (or other byproduct)

Mineral or Sulfonic Acid

Aqueous solution or
Water/Organic Solvent Mixture

Reflux Temperature

Click to download full resolution via product page

Caption: General synthesis pathway for Furazidine.

Key Reactants and Reagents
3-(5-nitro-2-furyl)propenal: This aldehyde is a key building block containing the nitrofuran

moiety.

1-Aminohydantoin Derivatives: Various derivatives of 1-aminohydantoin can be employed,

influencing the reaction specifics and byproducts. Common examples include:

1-Aminohydantoin itself

Benzylidene-1-aminohydantoin
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Isopropylidene-1-aminohydantoin

5-nitro-2-furfurylidene-1-aminohydantoin (Nitrofurantoin)[4]

Acid Catalyst: A mineral acid (e.g., sulfuric acid, hydrochloric acid) or a sulfonic acid (e.g.,

toluenesulfonic acid) is used to catalyze the condensation.[4][5]

Solvent: The reaction is typically carried out in an aqueous solution or a mixture of water and

a water-miscible organic solvent like an alcohol (e.g., propanol).[4]

Reaction Mechanism
The synthesis proceeds via a nucleophilic addition-elimination mechanism. The amino group of

the 1-aminohydantoin derivative acts as a nucleophile, attacking the carbonyl carbon of the 3-

(5-nitro-2-furyl)propenal. This is followed by the elimination of a water molecule (or another

small molecule if a substituted aminohydantoin is used) to form the stable imine linkage in the

final Furazidine product. The acidic conditions protonate the carbonyl oxygen of the aldehyde,

making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack.

Experimental Protocols
The following are representative experimental protocols adapted from the literature, primarily

from patent documentation, which outlines several variations of the synthesis.[4]

General Procedure
A mixture of 3-(5-nitro-2-furyl)propenal and a 1-aminohydantoin derivative is suspended in an

aqueous or aqueous-organic solvent system. An acid catalyst is added, and the mixture is

heated to reflux with stirring for a period ranging from 30 minutes to several hours.[5] The

progress of the reaction can be monitored by techniques such as Thin Layer Chromatography

(TLC) or High-Performance Liquid Chromatography (HPLC).[5] As the reaction proceeds, the

Furazidine product, being insoluble in the reaction medium, precipitates out of the solution.[5]

Upon completion of the reaction, the mixture is cooled, and the crude product is isolated by

filtration. The collected solid is washed with water until the filtrate is neutral, followed by

washing with an alcohol (e.g., ethanol) to remove unreacted starting materials.[5] Further

purification can be achieved by recrystallization from a suitable solvent, such as

dimethylformamide (DMF).[5]
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Example Protocols and Quantitative Data
The table below summarizes data from several documented synthesis examples.[4]
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Examp
le

3-(5-
nitro-
2-
furyl)p
ropena
l (g)

1-
Amino
hydant
oin
Derivat
ive

Derivat
ive
Amou
nt (g)

Acid
Cataly
st

Solven
t
Syste
m

Reacti
on
Time

Yield
(%)

Meltin
g Point
(°C)

1 10

Benzyli

dene-1-

aminoh

ydantoi

n

10

Conc.

HCl (20

ml)

Water

(200

ml)

~60 min 84
265

(dec.)

2 10

Cyclohe

xyliden

eamino

hydanto

in

9.7

Toluene

sulfonic

acid (4

g)

Water - 83
262

(dec.)

3 10

Isoprop

ylidene-

1-

aminoh

ydantoi

n

7.8

Conc.

H₂SO₄

(5 ml)

Water

(200

ml)

35 min 84 -

4 10

2-

furfuryli

dene-1-

aminoh

ydantoi

n

9.7

Conc.

H₂SO₄

(2.5 ml)

Water

(200

ml)

- 72 -
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5 20

5-nitro-

2-

furfuryli

dene-1-

aminoh

ydantoi

n

22.5

Conc.

H₂SO₄

(10 ml)

Water

(500

ml) /

Propan

ol (120

ml)

30 min 88
262

(dec.)

dec. = decomposition

Visualization of Experimental Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis and

purification of Furazidine.
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Reactants & Solvent Charging

Acid Catalyst Addition

Heating to Reflux

Reaction Monitoring (TLC/HPLC)

Cooling and Precipitation

Reaction Completion

Vacuum Filtration

Washing (Water & Ethanol)

Drying of Crude Product

Recrystallization from DMF

Optional Purification

Isolation of Pure Furazidine

Direct Isolation
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Caption: Laboratory workflow for Furazidine synthesis.
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Conclusion
This technical guide has detailed the chemical structure of Furazidine and its primary

synthesis pathway through acid-catalyzed condensation. The provided experimental protocols

and quantitative data offer a solid foundation for researchers and drug development

professionals working with this important antibiotic. The straightforward nature of the synthesis,

coupled with the ready availability of the starting materials, makes Furazidine an accessible

target for further research and development, including the exploration of novel analogs and

formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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